molecular formula C15H19N3O3S B297642 4-(3-ETHOXY-4-HYDROXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(3-ETHOXY-4-HYDROXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B297642
M. Wt: 321.4 g/mol
InChI Key: FCBPFSROBUOSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ETHOXY-4-HYDROXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioxo group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ETHOXY-4-HYDROXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of 3-ethoxy-4-hydroxyphenylacetonitrile, which can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde through a cyanation reaction . This intermediate is then subjected to a series of reactions, including condensation with urea or thiourea, to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-ETHOXY-4-HYDROXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(3-ethoxy-4-oxophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, while reduction of the thioxo group can produce 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thiol-1,2,3,4-tetrahydropyrimidine-5-carboxamide .

Mechanism of Action

The mechanism of action of 4-(3-ETHOXY-4-HYDROXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and modulating cellular processes. Key pathways involved include oxidative stress response, intracellular pH regulation, and protein repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-ETHOXY-4-HYDROXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of a thioxo group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C15H19N3O3S/c1-4-21-11-7-9(5-6-10(11)19)13-12(14(20)16-3)8(2)17-15(22)18-13/h5-7,13,19H,4H2,1-3H3,(H,16,20)(H2,17,18,22)

InChI Key

FCBPFSROBUOSAF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O

Origin of Product

United States

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